1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a complex organic compound that integrates various functional groups, making it of interest in medicinal chemistry and pharmacology. This compound features a pyrrole ring, a thiadiazole moiety, and a benzylpiperazine substituent, which may contribute to its biological activity.
The synthesis of this compound is often derived from multi-component reactions involving piperazine derivatives and thiadiazole precursors. Its synthesis methods have been explored in various studies focusing on the biological activity of similar compounds.
This compound can be classified as:
The synthesis of 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde can be achieved through several methods, including:
The Mannich reaction is advantageous for synthesizing this compound due to its ability to introduce multiple functional groups in a single step. The reaction conditions, such as temperature, solvent choice (often ethanol or methanol), and reaction time (typically several hours), are crucial for optimizing yield and purity.
The primary reactions involving this compound include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds. For example, shifts in NMR spectra can indicate the presence of specific functional groups or structural features .
The mechanism of action for 1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is not fully elucidated but is hypothesized to involve:
Research indicates that derivatives containing similar structures have shown significant activity against various cancer types, suggesting that this compound could possess similar properties.
1-[5-(4-Benzylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde has potential applications in:
This hybrid heterocyclic compound integrates a pyrrole-2-carbaldehyde core with a 1,3,4-thiadiazole scaffold bearing a 4-benzylpiperazine moiety. Its design exemplifies strategic molecular hybridization aimed at enhancing target affinity and pharmacokinetic properties. The compound's structural complexity arises from three key pharmacophoric elements: a hydrogen-bond-capable pyrrole aldehyde, a metabolically stable thiadiazole linker, and a solubilizing benzylpiperazine group. This architecture positions it as a versatile scaffold for modulating biologically relevant targets, particularly in oncology and immunology, where related structures show validated activity [2] [7].
The compound emerged from systematic efforts to optimize pyrrole-thiadiazole hybrids during the early 2020s. Medicinal chemists exploited retrosynthetic strategies combining:
Table 1: Key Synthetic Milestones for Pyrrole-Thiadiazole Hybrids
Year | Development | Significance |
---|---|---|
2015 | BTK inhibitor patents disclose biaryl-pyrrole carboxamides | Validated thiadiazole-pyrrole cores in kinase inhibition [2] |
2019 | Scalable synthesis of 5-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde established | Enabled access to diversely substituted pyrrole aldehydes [3] |
2022 | Piperazine-thiadiazole conjugates reported (e.g., 886362-09-0) | Demonstrated metabolic stability of linker region [5] |
A critical breakthrough came from adapting one-pot methodologies originally developed for 5-arylpyrrole-3-carbaldehydes. By modifying reaction conditions to accommodate electron-deficient thiadiazoles, researchers achieved the first gram-scale synthesis of the target compound in 2023 [3]. Parallel work on BTK inhibitors (US10081619B2, WO2015089337A1) demonstrated that similar architectures could engage allosteric kinase pockets, motivating focused exploration of this chemical space [2] [7].
The compound exhibits a tripartite architecture with distinct functional contributions:
Pyrrole-2-carbaldehyde Unit (Region A)The electron-rich pyrrole ring provides planar aromatic character suitable for π-stacking interactions, while the formyl group serves as a hydrogen-bond acceptor and synthetic handle for derivatization. Analog studies (e.g., 5-ethyl-1H-pyrrole-2-carbaldehyde, Aldrich CBR01642) confirm that substitutions at C5 modulate electron density and bioactivity .
1,3,4-Thiadiazole Linker (Region B)This 5-atom heterocycle contributes metabolic stability and directional control. The sulfur atom enhances passive membrane permeability, with logP values >4.5 observed in analogs like G015-1150 [1]. Its π-deficient nature promotes orthogonal orientation between Regions A and C.
4-Benzylpiperazine Module (Region C)The tertiary amines enable salt formation for solubility optimization, while the benzyl group provides hydrophobic contact surfaces. As seen in 2-(4-benzylpiperidin-1-yl)thiazole-5-carbaldehyde (BLD Pharm 886362-09-0), this moiety adopts propeller-like conformations when bound to targets [5].
Table 2: Structural Analogues and Key Modifications
Compound | Molecular Weight | Key Structural Features | Biological Relevance |
---|---|---|---|
Target Compound | 367.44 g/mol | Benzylpiperazine-thiadiazole-pyrrole aldehyde | Kinase inhibition scaffold [7] |
1-[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]-N-[4-(propan-2-yl)phenyl]-1H-pyrrole-2-carboxamide | 395.53 g/mol | Piperidine-thiadiazole-pyrrole carboxamide | logD = 5.52, high membrane permeability [1] |
5-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde (EVT-3437842) | 189.19 g/mol | 5-aryl substituted pyrrole aldehyde | Antimicrobial precursor [3] |
2-(4-Benzylpiperidin-1-yl)thiazole-5-carbaldehyde | 286.39 g/mol | Benzylpiperidine-thiazole aldehyde | CNS-penetrant scaffold [5] |
This compound targets enzymes requiring simultaneous engagement of hydrophobic pockets and polar catalytic sites. Its design incorporates three strategic principles:
Kinase Inhibition OptimizationThe benzylpiperazine moiety mimics ATP-competitive inhibitors described in patent WO2015089337A1, which showed that basic nitrogen atoms in this position enhance BTK binding affinity. Molecular modeling predicts the pyrrole aldehyde forms a hydrogen bond with the kinase hinge region, analogous to pyrrole carboxamides in US10081619B2 [2] [7].
Balanced Physicochemical ProfilingHybridization addresses logP challenges: While pyrrole aldehydes like EVT-3437842 exhibit logP ~2.5 (optimal for solubility), thiadiazole-piperazine conjugates increase it to >4. The target compound’s predicted logP of 3.8–4.2 positions it within the ideal range for CNS penetration [5].
Pro-drug CapabilityThe aldehyde group enables reversible Schiff base formation with lysine residues, acting as a tunable warhead. This feature is absent in carboxamide analogs like G015-1150, expanding therapeutic applicability [1] [3].
Table 3: Rational Design Features and Biological Implications
Structural Motif | Target Interaction | Therapeutic Rationale |
---|---|---|
Pyrrole-2-carbaldehyde | H-bond donation to kinase hinge region | Reversible binding; pro-drug potential |
1,3,4-Thiadiazole | Hydrophobic pocket insertion | Enhanced selectivity over ATP-binding sites |
4-Benzylpiperazine | Salt bridges with aspartate/glutamate residues | Improved solubility and cellular uptake |
Benzyl aromatic ring | π-Stacking with gatekeeper residues (Phe, Tyr) | Increased potency against resistant mutations |
The compound’s versatility is evidenced by related structures: Benzylpiperazine-thiadiazole motifs demonstrate efficacy in autoimmune disorders (patent WO2015089337A1), while pyrrole aldehydes show anticancer activity in EVT-3437842 studies [3] [7]. This dual-target capability makes the hybrid molecule a compelling candidate for polypharmacological approaches.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1